5-Hydroxy Lansoprazole Potassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

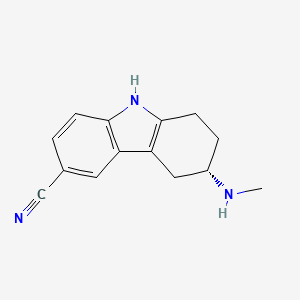

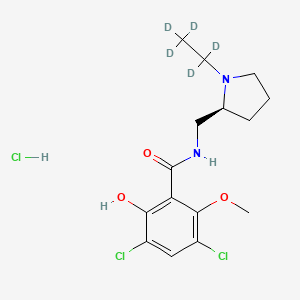

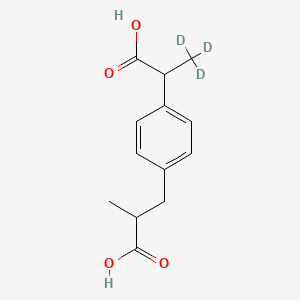

5-Hydroxy Lansoprazole Potassium salt is a chemical compound identified by the CAS number 1329613-29-7. It is a metabolite of Lansoprazole, a well-known proton pump inhibitor used to treat various acid-related disorders.

Mechanism of Action

Target of Action

The primary target of 5-Hydroxy Lansoprazole Potassium Salt, a metabolite of Lansoprazole , is the gastric H,K-ATPase pump . This pump is located on the secretory surface of gastric parietal cells and plays a crucial role in the secretion of gastric acid .

Mode of Action

As a Proton Pump Inhibitor (PPI), this compound requires protonation via an acidic environment to become activated . Once protonated, it interacts with the gastric H,K-ATPase pump, specifically reacting with cysteine residues, Cys813 and Cys321, on parietal H+,K±ATPase resulting in stable disulfides . This interaction inhibits the pump, thereby reducing gastric acid secretion .

Biochemical Pathways

The inhibition of the gastric H,K-ATPase pump disrupts the final step in gastric acid production . This disruption affects the biochemical pathway of acid secretion in the stomach, leading to a decrease in gastric acidity. The downstream effects include promoting healing in ulcerative diseases and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After single and multiple intravenous doses of Lansoprazole, the maximum plasma concentrations (Cmax) of Lansoprazole and its metabolites, including 5-Hydroxy Lansoprazole, were observed . The half-life (t1/2) and clearance (CL) values of Lansoprazole were also reported . Notably, there was a significant increase in t1/2, a decrease in CL, and an increase in the area under the curve (AUC) after multiple doses, indicating drug accumulation .

Result of Action

The result of the action of this compound is a reduction in gastric acid secretion . This leads to the healing of gastrointestinal ulcers, treatment of symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. The compound requires protonation via an acidic environment to become activated . Therefore, changes in the acidity of the stomach can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

5-Hydroxy Lansoprazole Potassium salt interacts with various enzymes and proteins in the body. It is a metabolite of Lansoprazole, which is known to inhibit the hydrogen-potassium ATPase pump, an enzyme system located on the secretory surface of gastric parietal cells . This interaction reduces gastric acid secretion .

Cellular Effects

This compound has effects on various types of cells and cellular processes. As a metabolite of Lansoprazole, it is involved in the suppression of gastric acid secretion . This influences cell function, particularly in the gastric parietal cells where the hydrogen-potassium ATPase pump resides .

Molecular Mechanism

The molecular mechanism of action of this compound involves its parent compound, Lansoprazole. Lansoprazole effectively blocks gastric acid secretion by irreversibly binding to and inhibiting the hydrogen-potassium ATPase pump . This pump resides on the luminal surface of the parietal cell membrane .

Temporal Effects in Laboratory Settings

Studies on Lansoprazole, its parent compound, indicate that there is drug accumulation after multiple intravenous doses .

Dosage Effects in Animal Models

Lansoprazole, its parent compound, has been shown to have hepatoprotective effects in in vitro and in vivo rat models of acute liver injury .

Metabolic Pathways

This compound is involved in the metabolic pathways of Lansoprazole. Lansoprazole is extensively biotransformed mainly by hepatic oxidative metabolism. Its hydroxylation to 5-Hydroxy Lansoprazole and sulfoxidation to Lansoprazole sulfone are mediated through cytochrome P450 (CYP) 2C19 and CYP3A4, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Lansoprazole Potassium salt involves the hydroxylation of Lansoprazole. This process is typically mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The hydroxylation reaction introduces a hydroxyl group at the 5-position of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound involves large-scale hydroxylation reactions under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The compound is then purified and characterized according to regulatory guidelines .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Lansoprazole Potassium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Lansoprazole.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of Lansoprazole.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

5-Hydroxy Lansoprazole Potassium salt has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.

Biology: Studied for its role in metabolic pathways involving Lansoprazole.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

Industry: Utilized in the development and validation of analytical methods for quality control

Comparison with Similar Compounds

Similar Compounds

Lansoprazole: The parent compound, used as a proton pump inhibitor.

Lansoprazole Sulfone: Another metabolite of Lansoprazole, formed through sulfoxidation.

Omeprazole: A structurally similar proton pump inhibitor with similar therapeutic uses.

Uniqueness

5-Hydroxy Lansoprazole Potassium salt is unique due to its specific hydroxylation at the 5-position, which distinguishes it from other metabolites and similar compounds. This hydroxylation can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name |

potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S.K/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15;/h2-6,23H,7-8H2,1H3,(H,21,22);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCSATAMPVYCTA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)[O-])OCC(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3KN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724517 |

Source

|

| Record name | Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329613-29-7 |

Source

|

| Record name | Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

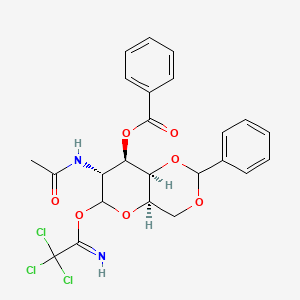

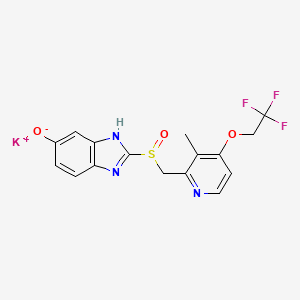

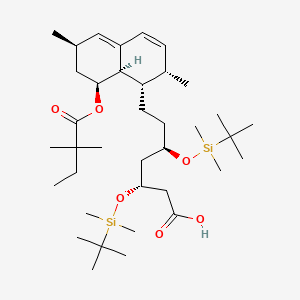

![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)

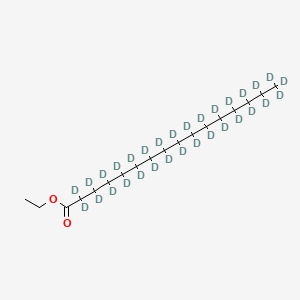

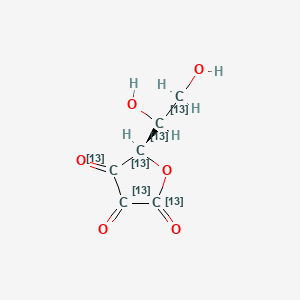

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)